molecular formula C12H14O4 B3130930 tert-butyl (2-formylphenyl) carbonate CAS No. 346433-42-9

tert-butyl (2-formylphenyl) carbonate

Cat. No.: B3130930
CAS No.: 346433-42-9
M. Wt: 222.24 g/mol
InChI Key: SENGEZPJIUIXTR-UHFFFAOYSA-N
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Description

tert-Butyl (2-formylphenyl) carbonate: is an organic compound with the molecular formula C12H14O4 It is a derivative of phenyl carbonate, where the phenyl group is substituted with a formyl group at the ortho position and a tert-butyl group at the carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-formylphenyl) carbonate typically involves the reaction of 2-formylphenol with tert-butyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate phenoxide ion, which then reacts with tert-butyl chloroformate to yield the desired carbonate ester.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2-formylphenyl) carbonate can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The carbonate ester can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed:

    Oxidation: 2-formylbenzoic acid

    Reduction: 2-hydroxymethylphenyl carbonate

    Substitution: Various substituted phenyl carbonates depending on the nucleophile used

Scientific Research Applications

Chemistry: tert-Butyl (2-formylphenyl) carbonate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a protecting group for phenols and alcohols, facilitating the study of biochemical pathways and enzyme mechanisms.

Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of prodrugs where the carbonate ester can be hydrolyzed to release the active drug.

Industry: In the industrial sector, this compound is used in the manufacture of polymers and resins. It can also serve as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2-formylphenyl) carbonate involves its ability to undergo hydrolysis, oxidation, and reduction reactions. The formyl group can participate in various chemical transformations, making the compound versatile in synthetic applications. The carbonate ester linkage is susceptible to nucleophilic attack, leading to the formation of different products depending on the reaction conditions.

Comparison with Similar Compounds

    tert-Butyl phenyl carbonate: Similar structure but lacks the formyl group, making it less reactive in certain chemical reactions.

    Methyl (2-formylphenyl) carbonate: Similar reactivity but with a methyl group instead of a tert-butyl group, affecting its steric properties and reactivity.

Uniqueness: tert-Butyl (2-formylphenyl) carbonate is unique due to the presence of both a formyl group and a tert-butyl carbonate ester. This combination of functional groups provides a balance of reactivity and stability, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

tert-butyl (2-formylphenyl) carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-12(2,3)16-11(14)15-10-7-5-4-6-9(10)8-13/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENGEZPJIUIXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

350 mg (2.8 mmol) of N,N-dimethylaminopyridine and 8.1 ml (46.9 mmol) of N,N-diisopropylethylamine are added to a solution containing 20.9 g (95.7 mmol) of di(tert-butyl)dicarbonate in 150 ml of tetrahydrofuran under a stream of nitrogen. 10 ml (93.8 mmol) of salicylaldehyde are added dropwise. After stirring at ambient temperature for 2 hours, the medium is treated with a 1N aqueous hydrochloric acid solution and then extracted with a heptane/ethyl acetate 1/1 mixture. The organic phase is dried over magnesium sulphate, filtered and concentrated. 21.5 g of 2-(tert-butoxycarbonyloxy)benzaldehyde are obtained in the form of a yellow oil with a quantitative yield.
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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